molecular formula C24H47NO7 B1204441 Lyso GlcCer-[13C6]

Lyso GlcCer-[13C6]

Cat. No.: B1204441
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lyso GlcCer-[13C6] is a stable isotope-labeled lysosphingolipid, specifically a glucocerebroside derivative where six carbon atoms are replaced with the non-radioactive isotope carbon-13 (13C). This compound is structurally characterized by a single fatty acid chain attached to a glucose moiety linked to a sphingosine backbone, with the 13C labeling typically localized to the glucose unit or sphingosine chain. It is primarily utilized as a tracer in lipid metabolism studies, particularly for investigating lysosomal storage disorders such as Gaucher’s disease, where glucocerebrosidase enzyme activity is impaired . Its isotopic labeling enables precise quantification via mass spectrometry (MS) and nuclear magnetic resonance (NMR), making it indispensable for metabolic flux analysis and pharmacokinetic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyso-Gb1 involves the deacylation of glucosylceramide. This can be achieved through enzymatic or chemical methods. Enzymatic deacylation typically uses acid ceramidase, which hydrolyzes the fatty acid moiety from glucosylceramide to produce Lyso-Gb1 .

Industrial Production Methods

Industrial production of Lyso-Gb1 is primarily focused on its use as a biomarker for Gaucher disease. The production process involves the extraction and purification of glucosylceramide from biological sources, followed by its enzymatic deacylation to produce Lyso-Gb1 .

Chemical Reactions Analysis

Types of Reactions

Lyso-Gb1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glucosylsphingosine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Synthesis and Characterization

Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting hydroxyl groups of glucose and reacting it with cholesterol. The synthesis pathway typically includes:

  • Protection of Hydroxyl Groups : Utilizing benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
  • Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
  • Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
  • Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].

Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to confirm the structure and purity of the synthesized compound.

Lyso GlcCer-[13C6] plays a crucial role in the metabolism of glycosphingolipids and has potential applications as a biomarker in Gaucher disease.

Mechanisms of Action :

  • Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS can lead to reduced levels of glucosylceramide, mitigating symptoms associated with Gaucher disease.
  • Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide correlate with disease severity in Gaucher disease patients. Studies indicate that lyso-glucosylceramide levels significantly reflect clinical scores, underscoring its utility in monitoring disease progression.

Biomarker for Gaucher Disease

Lyso GlcCer-[13C6] is recognized as a promising biomarker for Gaucher disease, which is caused by a deficiency in acid β-glucosidase leading to glucosylceramide accumulation. Research has shown that monitoring plasma levels of lyso-glucosylceramide can provide insights into treatment efficacy and disease progression.

  • Case Study : An observational study involving Japanese patients with Gaucher disease treated with enzyme replacement therapy (ERT) demonstrated that lower plasma levels of lyso-glucosylceramide were associated with achieving therapeutic goals such as reductions in hepatomegaly and splenomegaly .

Research on Lysosomal Storage Disorders

Lyso GlcCer-[13C6] is instrumental in research aimed at understanding lysosomal storage disorders. Its isotopic labeling allows for tracing metabolic pathways and assessing the efficacy of therapeutic interventions.

  • Case Study : A longitudinal study over eight years indicated that while individual variability exists, lyso-glucosylceramide levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .

Data Tables

StudyPopulationTreatmentKey Findings
Observational Study on Gaucher Disease 20 Japanese patientsVelaglucerase alfa70% achieved therapeutic goals; median lyso-Gb1 concentration was 24.3 ng/mL
Longitudinal Study on Treatment Response Varies over 8 yearsEnzyme Replacement TherapyConsistent correlation between lyso-Gb1 levels and treatment efficacy

Mechanism of Action

Lyso-Gb1 exerts its effects by accumulating in the lysosomes of macrophages due to the deficiency of acid β-glucosidase. This accumulation disrupts normal cellular functions and leads to the clinical manifestations of Gaucher disease. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the lysosomal degradation pathway .

Comparison with Similar Compounds

Structural and Functional Differences

a. Lyso GlcCer-[13C6] vs. [13C6]Amadori-Glycated Lipids

  • Structure: Lyso GlcCer-[13C6] is a lysosphingolipid, whereas [13C6]Amadori-PE/PS (phosphatidylethanolamine/phosphatidylserine) and [13C6]Amadori-LysoPE/PS are glycated phospholipids formed via non-enzymatic Maillard reactions .
  • Function : Lyso GlcCer participates in lipid signaling and lysosomal degradation, while Amadori-glycated lipids are associated with oxidative stress and diabetic complications .
  • Purification : Lyso GlcCer-[13C6] requires specialized chromatography due to its amphiphilic nature, whereas Amadori-glycated lipids are purified via liquid-liquid extraction and HPLC, reflecting their distinct solubility profiles .

b. Lyso GlcCer-[13C6] vs. D-Glucose-13C6

  • Structure: D-Glucose-13C6 is a monosaccharide with 13C labeling across all six carbons, whereas Lyso GlcCer-[13C6] incorporates glucose into a larger lipid scaffold .
  • Applications: D-Glucose-13C6 tracks glycolysis and gluconeogenesis, while Lyso GlcCer-[13C6] is used to study sphingolipid turnover and enzyme kinetics in lysosomal pathways .
  • Analytical Challenges : Lyso GlcCer-[13C6] demands advanced LC-MS/MS setups for separation and detection due to its hydrophobicity, unlike D-Glucose-13C6, which is readily analyzed via GC-MS .

c. Lyso GlcCer-[13C6] vs. L-Lysine-13C6

  • Class: L-Lysine-13C6 is a 13C-labeled amino acid used in protein synthesis studies, contrasting with Lyso GlcCer-[13C6]’s role in lipid metabolism .
  • Metabolic Pathways : Lysine integrates into proteins, while Lyso GlcCer-[13C6] is catabolized by glucocerebrosidase, reflecting divergent biological contexts .

Analytical Techniques

Compound Mass Shift (MS) Key NMR Peaks (ppm) Preferred Method
Lyso GlcCer-[13C6] +6 (M+6) 13C signals at 60–110 (glucose) LC-MS/MS, MALDI-TOF
[13C6]Amadori-LysoPE +6 13C at 70–85 (glycation sites) HPLC-UV/ESI-MS
D-Glucose-13C6 +6 13C at 60–100 GC-MS, NMR
L-Lysine-13C6 +6 13C at 20–60 (side chain) HPLC-FD, NMR

Research Findings

  • Synthesis Complexity : Lyso GlcCer-[13C6] synthesis involves enzymatic cleavage of glucocerebrosides followed by isotopic labeling, whereas Amadori-glycated lipids are synthesized via glycation reactions under controlled pH and temperature .
  • Stability : Lyso GlcCer-[13C6] exhibits lower stability than D-Glucose-13C6, requiring storage at -20°C to prevent degradation .

Key Considerations for Use

  • Purity Standards : Commercial Lyso GlcCer-[13C6] (e.g., MedChemExpress) is validated via LC/MS (>98% purity) and NMR to ensure isotopic integrity, similar to D-Glucose-13C6 .
  • Cost and Accessibility : Lyso GlcCer-[13C6] is more expensive (~$500/mg) compared to D-Glucose-13C6 (\sim$200/mg) due to complex synthesis .
  • Regulatory Compliance : Must adhere to guidelines for isotope-labeled compounds in preclinical studies, including safety data sheets (SDS) and bioanalytical validation .

Biological Activity

Lyso GlcCer-[13C6] (lyso-glucosylceramide labeled with carbon-13 isotopes) is a derivative of glucosylceramide, a sphingolipid that plays a crucial role in cellular signaling and metabolism. Its biological activity is particularly significant in the context of lysosomal storage disorders, such as Gaucher disease (GD), where glucosylceramide accumulates due to enzyme deficiencies. This article explores the biological activity of Lyso GlcCer-[13C6], its synthesis, mechanisms of action, and implications in clinical settings.

Synthesis and Characterization

Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting the hydroxyl groups of glucose and subsequently reacting it with cholesterol under specific conditions. The synthesis pathway typically includes:

  • Protection of Hydroxyl Groups : Using benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
  • Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
  • Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
  • Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].

The final product is characterized using techniques such as LC-MS/MS to confirm its structure and purity.

Biological Activity

The biological activity of Lyso GlcCer-[13C6] is primarily linked to its role in the metabolism of glycosphingolipids and its potential as a biomarker in Gaucher disease.

  • Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS leads to reduced levels of glucosylceramide, thus mitigating the symptoms associated with GD .
  • Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide have been correlated with disease severity in GD patients. Studies have shown that lyso-Gb1 (a related biomarker) levels correlate significantly with clinical scores, indicating its utility in monitoring disease progression .

Case Studies

  • Monitoring Treatment Response : In a study involving treatment-naïve GD patients, lyso-Gb1 levels were found to decrease significantly following enzyme replacement therapy (ERT), demonstrating its potential as a reliable biomarker for assessing treatment efficacy .
  • Longitudinal Studies : Analysis over eight years indicated that while individual variability exists, lyso-Gb1 levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .

Data Tables

StudyFindingsImplications
Study 1 Significant correlation between lyso-Gb1 levels and disease severity (r = 0.602, p < 0.0001)Supports use as a biomarker for monitoring GD
Study 2 Rapid decrease in lyso-Gb1 levels post-ERT administration (average decrease of 17%, p < 0.0001)Indicates immediate treatment efficacy
Study 3 Long-term stability in biomarker levels across treatmentsSuggests reliability for ongoing patient management

Q & A

Q. How should researchers design in vitro experiments using Lyso GlcCer-[13C6] to study sphingolipid metabolism pathways?

Answer (Basic):
Experimental design should include (1) isotopic pulse-chase protocols to track metabolic flux, (2) validation of isotopic incorporation via LC-MS/MS with fragmentation analysis (e.g., monitoring b-/y-ions and oxonium ions specific to 13C-labeled species), and (3) negative controls using unlabeled Lyso GlcCer to distinguish endogenous background signals. Ensure cell models (e.g., Jurkat cells) are optimized for sphingolipid uptake and metabolism. Reference established protocols for isotopic tracer studies in lipidomics .

Q. What statistical approaches are recommended for quantifying the enrichment efficiency of Lyso GlcCer-[13C6] in time-course metabolic studies?

Answer (Basic):
Use isotopic natural abundance correction (e.g., deconvolution algorithms) to account for background 13C signals. Apply kinetic modeling (e.g., compartmental analysis) to calculate turnover rates, and validate using bootstrap resampling for error estimation. Ensure data normalization to internal standards (e.g., deuterated lipid analogs) to mitigate instrument variability .

Q. How can contradictory results from different isotopic tracing studies using Lyso GlcCer-[13C6] be systematically analyzed and reconciled?

Answer (Advanced):
Conduct meta-analyses to identify methodological divergences (e.g., cell type-specific uptake efficiency, LC-MS ionization parameters). Use sensitivity analysis to assess how variables like isotopic purity (>98% required) or extraction protocols bias results. Cross-validate findings with orthogonal techniques (e.g., radiolabeled tracers or CRISPR-mediated enzyme knockout models) .

Q. Which fragmentation patterns in MS/MS spectra are critical for confirming the structural integrity of Lyso GlcCer-[13C6] in complex biological samples?

Answer (Advanced):
Focus on diagnostic ions :

  • 13C6-galactose oxonium ions (e.g., m/z 169.07 for [13C6-H2O]+).
  • Ceramide-specific fragments (e.g., y-ions from sphingoid base cleavage).
  • Isotopic envelope analysis to confirm 13C6 incorporation (6 Da mass shift vs. unlabeled species). Use high-resolution MS (Orbitrap/TOF) to resolve overlapping peaks .

Q. What controls are essential when employing Lyso GlcCer-[13C6] in pulse-chase experiments to monitor sphingolipid turnover rates?

Answer (Basic):
Include:

  • Time-zero controls to baseline endogenous levels.
  • Isotope-free media controls to assess nonspecific binding.
  • Enzyme inhibition controls (e.g., myriocin for serine palmitoyltransferase inhibition) to validate pathway specificity.
  • Technical replicates to evaluate intra-assay variability .

Q. How can researchers optimize LC-MS/MS parameters to distinguish Lyso GlcCer-[13C6] from endogenous GlcCer species with minimal spectral interference?

Answer (Advanced):
Optimize:

  • Chromatographic separation : Use HILIC columns to resolve glycolipids by polarity.
  • Collision energy : Adjust to maximize 13C6-specific fragment yield (e.g., 25–35 eV for galactose oxonium ions).
  • Data-independent acquisition (DIA) to capture all precursors/fragments, followed by spectral library matching .

Q. How should researchers validate the specificity of enzymatic assays utilizing Lyso GlcCer-[13C6] as a substrate in kinetic studies?

Answer (Advanced):
Perform kinetic isotope effect (KIE) analysis to confirm enzymatic preference for 13C-labeled vs. unlabeled substrates. Use competitive inhibition assays with structural analogs (e.g., Lyso GlcCer-[12C6]) and validate via Michaelis-Menten curve fitting. Cross-check with enzyme knockout models .

Q. What are the best practices for synthesizing and characterizing Lyso GlcCer-[13C6] to ensure isotopic purity and chemical stability?

Answer (Basic):

  • Synthesis : Use enzymatic galactosylation with UDP-Gal(13C6) and C1GalT1 to ensure site-specific labeling.
  • Characterization : Confirm isotopic purity (>98%) via NMR (13C DEPT-Q) and high-resolution MS.
  • Storage : Lyophilize in inert atmosphere (argon) at -80°C to prevent oxidation .

Q. How to address potential isotopic interference when co-analyzing Lyso GlcCer-[13C6] with naturally occurring 13C-enriched lipid species?

Answer (Advanced):
Implement parallel reaction monitoring (PRM) targeting unique 13C6 fragments. Use stable isotope correction models (e.g., linear regression of natural abundance 13C distribution) and validate with synthetic heavy isotope internal standards .

Q. How to design a multi-omics approach combining Lyso GlcCer-[13C6] tracing data with transcriptomic and proteomic analyses?

Answer (Advanced):

  • Integration framework : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map isotopic flux data onto gene/protein networks.
  • Time-resolved sampling : Align lipid turnover rates with transcriptional peaks of sphingolipid enzymes (e.g., SPTLC1, GBA1).
  • Machine learning : Apply random forest models to identify cross-omic biomarkers of metabolic dysregulation .

Properties

IUPAC Name

2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862885
Record name 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.